molecular formula C10H8IN3O B1496177 2-Amino-5-iodo-6-phenyl-4-pyrimidinone CAS No. 72943-43-2

2-Amino-5-iodo-6-phenyl-4-pyrimidinone

Cat. No.: B1496177
CAS No.: 72943-43-2
M. Wt: 313.09 g/mol
InChI Key: JBQRDRKWCBEQKP-UHFFFAOYSA-N
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Description

Preparation Methods

Industrial Production Methods: In an industrial setting, the production of 2-Amino-5-iodo-6-phenyl-4-pyrimidinone may involve large-scale synthesis using continuous flow reactors or batch processes. These methods ensure consistent quality and scalability, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-iodo-6-phenyl-4-pyrimidinone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It has been investigated for its antitumor properties, showing promising results in reducing the number of metastatic nodules in animal models.

  • Medicine: The compound's potential as an antiviral and antiproliferative agent has been explored, with studies indicating its efficacy against certain types of cancer and viral infections.

  • Industry: Its unique chemical properties make it suitable for use in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Amino-5-iodo-6-phenyl-4-pyrimidinone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its antitumor and antiviral activities. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

2-Amino-5-iodo-6-phenyl-4-pyrimidinone is structurally similar to other pyrimidinone derivatives, such as 2-amino-5-bromo-6-phenyl-4-pyrimidinone and 2-amino-5-chloro-6-phenyl-4-pyrimidinone. its unique iodine substitution confers distinct chemical and biological properties, making it a valuable compound for specific applications.

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Properties

IUPAC Name

2-amino-5-iodo-4-phenyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8IN3O/c11-7-8(6-4-2-1-3-5-6)13-10(12)14-9(7)15/h1-5H,(H3,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQRDRKWCBEQKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20223234
Record name 2-Amino-5-iodo-6-phenyl-4-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20223234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72943-43-2
Record name 2-Amino-5-iodo-6-phenyl-4-pyrimidinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072943432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-5-iodo-6-phenyl-4-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20223234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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